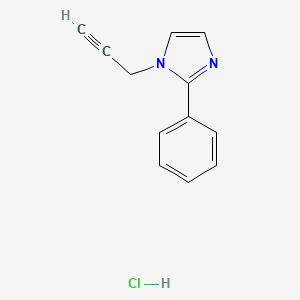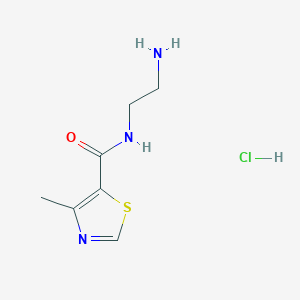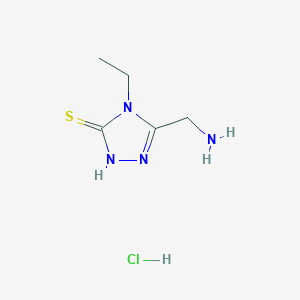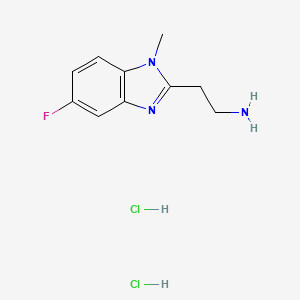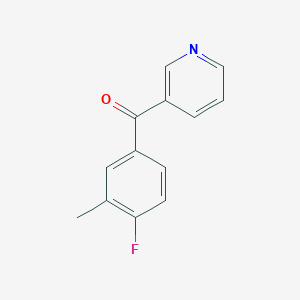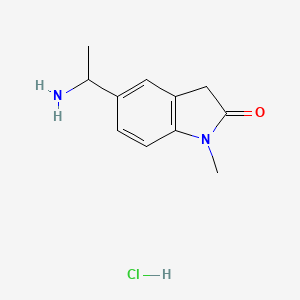
1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride
Overview
Description
The compound “N-(prop-2-yn-1-yl)guanidine hydrochloride” has a molecular weight of 133.58 and is stored at room temperature .
Synthesis Analysis
A paper discusses the synthesis of 1,2,3-triazole hybrids with amine-ester functionality . The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Physical And Chemical Properties Analysis
The compound “N-(prop-2-yn-1-yl)guanidine hydrochloride” is a powder stored at room temperature . It has a molecular weight of 133.58 .
Scientific Research Applications
Synthon in Sonogashira Cross-Coupling Reactions
This compound serves as a valuable synthon in Sonogashira cross-coupling reactions . These reactions are pivotal in constructing carbon-carbon bonds, which are fundamental in organic synthesis. The ability to form these bonds efficiently opens up possibilities for creating complex molecules for pharmaceuticals, agrochemicals, and organic materials.
Neurodegenerative Disease Research
Derivatives of propargylamines, which can be synthesized from compounds like 1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride , are used against neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases . These derivatives have shown promise in symptomatic and neuroprotective treatments.
Monoamine Oxidase Inhibitors
The propargylamine class, to which this compound can be a precursor, includes drugs like pargyline, rasagiline, and selegiline. These drugs act as monoamine oxidase inhibitors, which are significant in treating conditions like depression and anxiety .
Antiapoptotic Functions
Propargylamine derivatives exhibit antiapoptotic functions, making them useful in research for developing treatments that prevent cell death. This is particularly relevant in the context of diseases where cell survival is compromised .
Cancer Research
The compound’s derivatives have been identified to inhibit lysine-specific demethylase-1 (LSD-1) and proline-5-carboxylate reductase-1 (PYCR1), enzymes involved in cancer cell proliferation. This makes them valuable in cancer research for potential treatments .
Green Chemistry
The compound can be used in solvent-free synthesis approaches, which is a part of green chemistry practices. This reduces the environmental impact of chemical synthesis and is an important consideration in modern research .
Synthesis of Propargylamines
1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride: can be a starting material for the synthesis of propargylamines, a class of compounds with various pharmaceutical and biological properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-prop-2-ynylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.ClH/c1-2-7-12-8-11-9-5-3-4-6-10(9)12;/h1,3-6,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVLCKHFDWTWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine](/img/structure/B1522834.png)
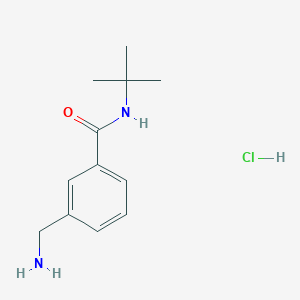
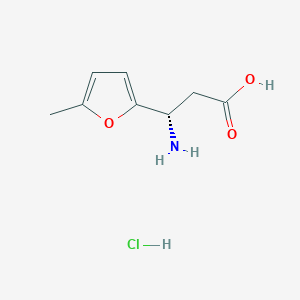
![1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione](/img/structure/B1522838.png)

